
Einecs 262-293-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylbutyl 5-oxoprolinate is a chemical compound with the molecular formula C15H19NO3 It is known for its unique structure, which includes a phenyl group attached to a butyl chain and a 5-oxoprolinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbutyl 5-oxoprolinate typically involves the esterification of 5-oxoproline with 4-phenylbutanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Phenylbutyl 5-oxoprolinate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylbutyl 5-oxoprolinate undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The oxoprolinate moiety can be reduced to form hydroxyproline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Phenyl ketones, carboxylic acids.
Reduction: Hydroxyproline derivatives.
Substitution: Amides, other ester derivatives.
Aplicaciones Científicas De Investigación
4-Phenylbutyl 5-oxoprolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Phenylbutyl 5-oxoprolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 5-oxoproline and 4-phenylbutanol. These metabolites can further participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxoproline: A key intermediate in the glutathione cycle, involved in cellular detoxification processes.
4-Phenylbutanol: A precursor in the synthesis of 4-Phenylbutyl 5-oxoprolinate, used in organic synthesis.
Uniqueness
4-Phenylbutyl 5-oxoprolinate is unique due to its combined structural features of a phenyl group and an oxoprolinate moiety. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
60555-59-1 |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
4-phenylbutyl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-14-10-9-13(16-14)15(18)19-11-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,17) |
Clave InChI |
LJTCEFYINQOTMA-UHFFFAOYSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)OCCCCC2=CC=CC=C2 |
SMILES canónico |
C1CC(=O)NC1C(=O)OCCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


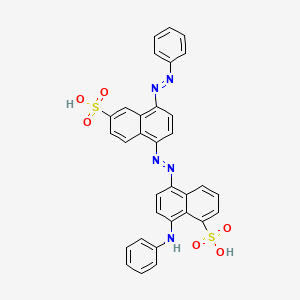
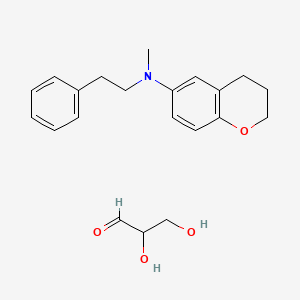

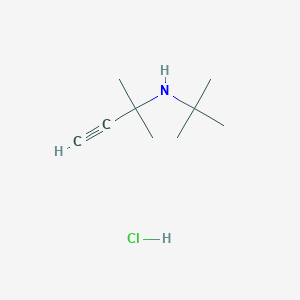
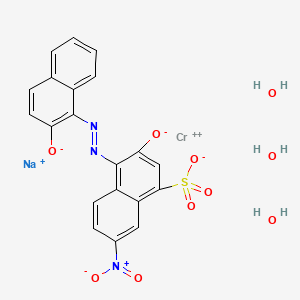

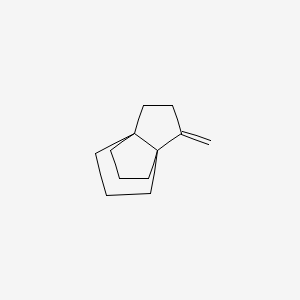
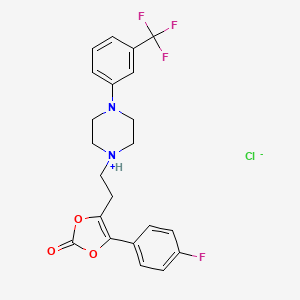
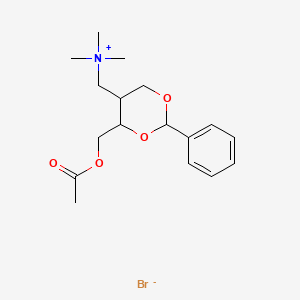
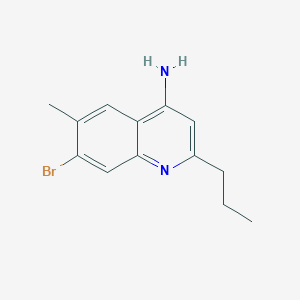
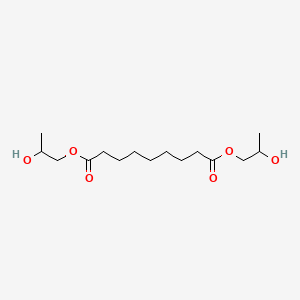

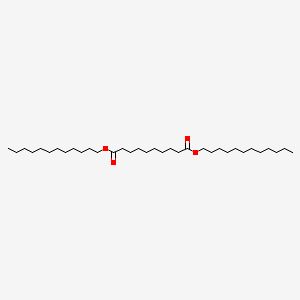
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)
